(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide
Description
(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound featuring a fused pyridine-oxathiazepine ring system. Its molecular formula is C₈H₁₀N₂O₃S (MW: 214.24), with a CAS registry number 1799977-57-3 . The compound exhibits a stereogenic center at the 4-position (S-configuration), which influences its reactivity and biological interactions. The Smiles notation CC1CNS(=O)(=O)c2ccncc2O1 highlights the sulfonamide (-SO₂) and pyridine-oxathiazepine fused scaffold .
Properties
IUPAC Name |
(4S)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-4-10-14(11,12)8-2-3-9-5-7(8)13-6/h2-3,5-6,10H,4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACMCCGVLHVHM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNS(=O)(=O)C2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2O3S
- Molecular Weight : 210.24 g/mol
- CAS Number : 1799974-06-3
- Structure : The compound features a pyrido-thiazepine core with a methyl group and a sulfonyl moiety that may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Study Findings : A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary investigations suggest potential anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that it can inhibit cell proliferation in certain cancer cell lines .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of related compounds:
- Case Studies : In animal models of neurodegenerative diseases, administration of similar oxathiazepine derivatives resulted in reduced neuronal apoptosis and improved cognitive function .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors or ion channels which are critical in neurological functions.
Data Summary
Comparison with Similar Compounds
Structural Isomers and Stereoisomers
Key structural analogs differ in pyridine ring fusion positions and stereochemistry:
| Compound Name | Fusion Position | Configuration | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|---|
| (S)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | [2,3-b] | S | C₈H₁₀N₂O₃S | 1799974-29-0 | Pyridine fused at [2,3-b]; higher polarity due to altered electron density |
| (R)-4-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide | [4,3-b] | R | C₈H₁₀N₂O₃S | 1799974-32-5 | Reverse stereochemistry; potential for enantioselective interactions |
| (R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide | Benzofused | R | C₁₀H₁₁NO₃S | N/A | Benzene ring fusion; enhanced aromatic stacking and lipophilicity |
Key Observations :
- Fusion Position : Pyrido[3,4-b] systems (target compound) exhibit distinct electronic properties compared to [2,3-b] or [4,3-b] isomers due to nitrogen positioning, affecting hydrogen-bonding and solubility .
- Stereochemistry : The (4S) configuration in the target compound may confer unique binding affinities in chiral environments, as seen in enantiomer-specific biological activities of related sultams .
Comparison :
- SNAr Reactions achieve higher yields (99%) for brominated analogs due to efficient nucleophilic displacement .
- Mitsunobu Reactions are versatile for introducing diverse substituents but require stoichiometric reagents (e.g., PPh₃), increasing cost .
Spectroscopic and Analytical Data
Critical spectral differences among analogs:
Insights :
Q & A
Basic: What synthetic strategies are recommended for preparing (4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridine derivatives and sulfonamide precursors. A common approach includes:
- Step 1: Cyclocondensation of a substituted pyridine with a sulfonyl chloride to form the oxathiazepine ring.
- Step 2: Stereoselective introduction of the methyl group at the 4S position using chiral catalysts or resolving agents.
- Step 3: Oxidation to achieve the 1,1-dioxide moiety, often using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH.
- Purification: Flash chromatography (e.g., 7:3 EtOAc:hexane) or recrystallization to isolate enantiomerically pure product .
Alternative methods like microwave-assisted continuous flow synthesis (e.g., reducing reaction time from hours to minutes) can improve yield and reduce side products .
Basic: How is the stereochemistry of the 4S-methyl group confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. Data collection at low temperature (e.g., 100 K) enhances resolution .
- NMR Analysis: H NMR coupling constants (e.g., for the methyl doublet) and NOESY correlations between the methyl group and adjacent protons validate the 4S configuration .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Structural Analogues: Subtle differences in substituents (e.g., methoxy vs. methyl groups) can drastically alter binding affinity. Compare data with isosteric analogues (e.g., pyridothiadiazine vs. thienothiadiazine dioxides) to identify substituent-dependent trends .
- Assay Conditions: Standardize assays for target engagement (e.g., AMPAR PAM activity vs. kinase inhibition) and validate using orthogonal methods (e.g., SPR for binding kinetics vs. cellular cAMP assays) .
- Data Normalization: Account for batch-to-batch purity variations (e.g., HPLC purity >98%) and solvent effects (e.g., DMSO concentration in cell-based assays) .
Advanced: What strategies optimize the pharmacokinetic (PK) properties of this compound?
Methodological Answer:
- Structural Modifications: Introduce polar groups (e.g., hydroxymethyl) at the pyridine ring to enhance solubility without disrupting the oxathiazepine core’s rigidity .
- Prodrug Design: Mask acidic sulfone groups with ester prodrugs to improve oral bioavailability .
- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and stabilize via fluorination or deuteriation .
Basic: What spectroscopic and chromatographic methods are used for characterization?
Methodological Answer:
- LC-MS: Confirm molecular weight (e.g., ) and detect impurities using a C18 column with a gradient of acetonitrile/water + 0.1% formic acid .
- H/C NMR: Assign peaks using 2D experiments (HSQC, HMBC). Key signals include the methyl doublet () and aromatic protons () .
- HPLC-PDA: Quantify purity (>99%) using a mobile phase of ammonium acetate buffer (pH 6.5) and methanol .
Advanced: How to design mechanistic studies to elucidate its interaction with biological targets?
Methodological Answer:
- Crystallography: Co-crystallize the compound with its target (e.g., Keap1-Nrf2) to resolve binding modes. Use synchrotron radiation for high-resolution (<1.8 Å) data .
- Mutagenesis: Generate point mutations (e.g., Cys151Ala in Keap1) to test hydrogen bonding or hydrophobic interactions .
- Computational Docking: Perform molecular dynamics simulations (Amber or GROMACS) to predict binding free energies and validate with isothermal titration calorimetry (ITC) .
Advanced: How do researchers address discrepancies in computational vs. experimental binding data?
Methodological Answer:
- Force Field Calibration: Adjust parameters for sulfone groups to better model electrostatic interactions in docking software (e.g., AutoDock Vina) .
- Solvent Effects: Include explicit water molecules in simulations to account for solvation entropy changes .
- Ensemble Docking: Use multiple receptor conformations (e.g., from NMR relaxation data) to capture flexible binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
